![molecular formula C18H15NOS B12878858 6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol CAS No. 85725-93-5](/img/structure/B12878858.png)
6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol is a heterocyclic compound that features a unique fused ring system. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic chemists.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol typically involves the construction of the fused ring system through a series of cyclization reactions. One common approach is the condensation of a phenyl-substituted pyrrole with a benzothiazepine precursor under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or toluene, with a catalyst like trifluoroacetic acid to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for larger scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the heterocyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-one: A closely related compound with a ketone group instead of a hydroxyl group.
6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-thiol: Contains a thiol group, which may impart different chemical and biological properties.
Uniqueness
6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol is unique due to its specific fused ring system and the presence of a hydroxyl group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity.
特性
CAS番号 |
85725-93-5 |
|---|---|
分子式 |
C18H15NOS |
分子量 |
293.4 g/mol |
IUPAC名 |
6-phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol |
InChI |
InChI=1S/C18H15NOS/c20-17-15-10-6-12-19(15)14-9-4-5-11-16(14)21-18(17)13-7-2-1-3-8-13/h1-12,17-18,20H |
InChIキー |
GTFDCJZEPWQLGS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(C3=CC=CN3C4=CC=CC=C4S2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


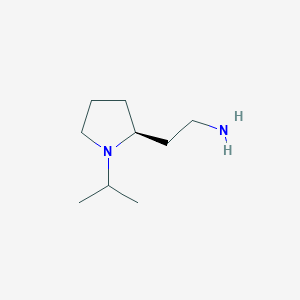
![2-Iodobenzo[d]oxazole-4-carbonitrile](/img/structure/B12878778.png)
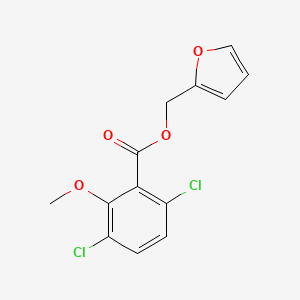
![(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol](/img/structure/B12878786.png)
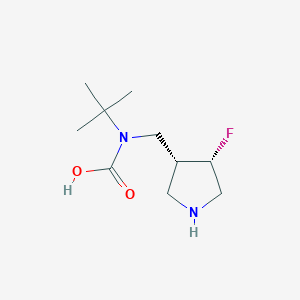


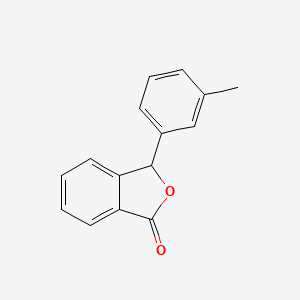
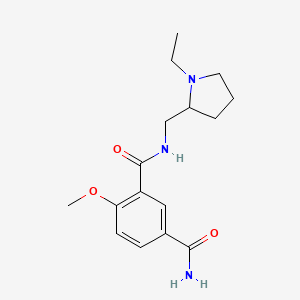
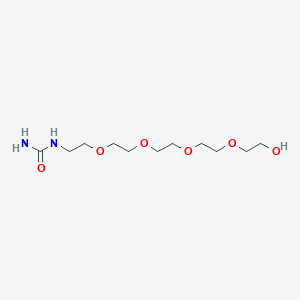
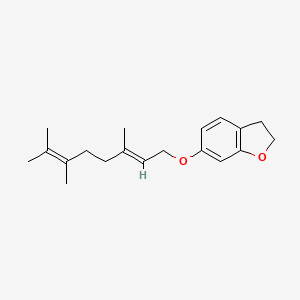
![6-Fluoro-2-(furan-2-yl)benzo[d]thiazole](/img/structure/B12878846.png)
![2-Bromodibenzo[b,d]furan-4-carbonitrile](/img/structure/B12878850.png)
![5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B12878863.png)
